N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide
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Overview
Description
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is a complex organic compound with the molecular formula C23H27ClN6O5 and a molecular weight of 502.95 g/mol . This compound is known for its unique chemical structure, which includes azo, nitro, and cyano functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 5-amino-2-cyanoethyl-2-(2-ethoxyethoxy)ethylamine, under controlled pH conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the amino group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group .
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide
- N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-propoxyethoxy)ethyl]amino]phenyl]acetamide
Uniqueness
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
73384-67-5 |
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Molecular Formula |
C23H27ClN6O5 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl-[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H27ClN6O5/c1-3-34-13-14-35-12-11-29(10-4-9-25)18-5-8-22(23(16-18)26-17(2)31)28-27-21-7-6-19(30(32)33)15-20(21)24/h5-8,15-16H,3-4,10-14H2,1-2H3,(H,26,31) |
InChI Key |
KXTGCBFHJRKDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
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